Benzamide, 4,4'-sulfonylbis[N-phenyl-
Description
Contextual Significance of Bis-Benzamide and Sulfonamide Frameworks in Medicinal Chemistry and Materials Science
The constituent parts of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide are of immense scientific interest.
In Medicinal Chemistry: The sulfonamide group (-SO₂NH-) is a foundational pharmacophore in drug discovery. nih.gov Sulfa drugs were the first broadly effective antibacterials and paved the way for the antibiotic revolution. wikipedia.org This functional group acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. wikipedia.org Beyond antibacterial applications, sulfonamide derivatives are explored for a vast array of therapeutic uses, including as carbonic anhydrase inhibitors for glaucoma and cancer, antivirals, and antidiabetics. nih.govajchem-b.com The diaryl sulfone structure itself is a key scaffold in various medicinally active compounds, including inhibitors for proteins like secreted Frizzled Related Protein-1 (sFRP-1), which has implications for bone density. acs.org
The benzamide (B126) moiety is also a privileged structure in drug design. It is found in compounds with diverse biological activities. For instance, benzamide-4-sulfonamides have been shown to be effective inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. nih.gov The combination of sulfonamide and benzamide functionalities in a single molecule can lead to potent enzyme inhibitors, with some conjugates showing promise in targeting urease for the treatment of infections. acs.org
In Materials Science: In the realm of materials, the combination of aromatic amide (aramid) and sulfone linkages is critical for developing high-performance polymers. Aromatic polyamides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. mdpi.com The inclusion of flexible ether or sulfone groups into the polymer backbone can enhance processability and solubility in organic solvents without significantly compromising thermal stability. mdpi.commdpi.com Specifically, the sulfone group is attractive for creating polymers with excellent physical properties, high glass transition temperatures (Tg), and good thermal-oxidative stability. mdpi.comresearchgate.net These materials are used in demanding applications requiring robust performance under harsh conditions. However, studies have also shown that the electron-withdrawing nature of the sulfone linkage can negatively influence the alkaline stability of certain polymers, a key consideration in designing materials for applications like alkaline fuel cells. psu.edu
Historical Perspective and Current Research Landscape of Related Chemical Entities
The history of sulfonamides in medicine began in the 1930s with the discovery of Prontosil, a sulfonamide-containing dye found to have antibacterial properties. wikipedia.orgresearchgate.net This breakthrough, which led to the development of sulfanilamide (B372717), marked the dawn of the antimicrobial chemotherapy era, preceding the widespread use of penicillin. researchgate.netopenaccesspub.org Since then, thousands of sulfonamide derivatives have been synthesized, refining their efficacy and safety profiles. wikipedia.orgnih.gov
The development of aromatic polyamides, or aramids, gained momentum in the mid-20th century, leading to the creation of ultra-strong synthetic fibers. The current research landscape for related compounds focuses on creating multifunctional molecules. In medicinal chemistry, this involves synthesizing novel sulfonamide derivatives and conjugates to target specific enzymes or receptors with higher selectivity and potency. acs.orgresearchgate.net Researchers are creating benzamide-sulfonamide hybrids as potential inhibitors for various enzymes, including carbonic anhydrases and urease. nih.govacs.org
In materials science, the focus is on synthesizing novel aromatic polyamides with tailored properties. By incorporating sulfone, ether, and ketone linkages, scientists can fine-tune characteristics like solubility, thermal stability, and processability. researchgate.netcapes.gov.br Recent studies from 2022 and 2023 describe the synthesis of new aromatic polyamides containing sulfone and ether linkages that are amorphous, soluble in aprotic solvents, and exhibit high thermal stability, with decomposition temperatures often exceeding 440°C. mdpi.comresearchgate.net
Research Gaps and Future Directions for N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide Investigation
The primary research gap is the lack of specific investigation into N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide itself. While the parent frameworks are well-studied, the unique properties arising from their specific combination in this molecule remain unexplored.
Future research directions could include:
Synthesis and Characterization: Developing and optimizing synthetic routes for the compound and its derivatives. A full characterization using modern spectroscopic and crystallographic techniques would provide foundational data on its molecular structure and purity. researchgate.netnsf.gov
Medicinal Chemistry Evaluation: Given the prevalence of its substructures in bioactive molecules, the compound should be screened for various biological activities. Based on related structures, initial investigations could focus on its potential as an inhibitor of carbonic anhydrase, urease, or as an antibacterial agent. nih.govacs.org Structure-activity relationship (SAR) studies on novel analogues could identify more potent and selective agents. nih.gov
Materials Science Applications: The molecule could serve as a monomer for the synthesis of novel polyamides or polyesters. The resulting polymers should be characterized for their thermal properties (Tg and decomposition temperature), solubility, and mechanical strength to assess their potential as high-performance materials. mdpi.comcapes.gov.br
Computational Studies: Molecular docking and simulation studies could predict the binding affinity of the compound to various biological targets, guiding experimental work in medicinal chemistry. acs.org Similarly, computational modeling could predict the bulk properties of polymers derived from this molecule, aiding in the rational design of new materials.
Data on Related Chemical Structures
To provide context for the potential properties of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide, the following tables present data on related compounds.
Table 1: Thermal Properties of Aromatic Polyamides Containing Sulfone Linkages This table illustrates the high thermal stability typical of polymers incorporating aromatic sulfone and amide groups.
| Polymer Description | Glass Transition Temp. (Tg) | 10% Weight Loss Temp. (Nitrogen) | 10% Weight Loss Temp. (Air) | Char Yield (at 800°C) | Reference |
| Polyamide from 4,4'-[sulfonylbis(p-benzoyl)(p-phenyleneoxy)]dibenzoic acid | Not specified | > 460°C | > 440°C | Not specified | researchgate.netcapes.gov.br |
| Polyamide P1a | Not specified | ~430°C (second stage) | Not specified | 52.50% | mdpi.com |
| Polyamide P3b | Not specified | ~480°C (second stage) | Not specified | 47.00% | mdpi.com |
| Polyamide P3d | Not specified | Not specified (single stage) | Not specified | 52.70% | mdpi.com |
Table 2: Biological Activity of Benzamide-Sulfonamide Derivatives This table shows the inhibitory constants (Kᵢ) for a series of benzamide-4-sulfonamides against various human (h) carbonic anhydrase (CA) isoforms, demonstrating the potential for this class of compounds in medicinal chemistry.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | Reference |
| Benzamide-4-sulfonamide Analog 1 | 5.3 | 0.8 | 0.6 | 4.5 | nih.gov |
| Benzamide-4-sulfonamide Analog 2 | 334 | 8.9 | 9.7 | 25.6 | nih.gov |
| Benzamide-4-sulfonamide Analog 3 | 15.4 | 1.2 | 1.0 | 7.8 | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
191215-75-5 |
|---|---|
Molecular Formula |
C26H20N2O4S |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
N-phenyl-4-[4-(phenylcarbamoyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C26H20N2O4S/c29-25(27-21-7-3-1-4-8-21)19-11-15-23(16-12-19)33(31,32)24-17-13-20(14-18-24)26(30)28-22-9-5-2-6-10-22/h1-18H,(H,27,29)(H,28,30) |
InChI Key |
ACCOHPBXPBLICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N 4 4 Benzoylamino Phenyl Sulfonyl Phenyl Benzamide and Its Analogues
Established Synthetic Routes for the Core Sulfonylbis[N-phenyl-]benzamide Scaffold
The synthesis of the fundamental N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide structure is achieved through several established pathways, ranging from traditional multistep sequences to modern, enhanced techniques.
Conventional Multistep Reaction Sequences
The traditional synthesis of the core sulfonylbis[N-phenyl-]benzamide scaffold is typically accomplished through a multistep process. One common route involves the reaction of sulfanilamide (B372717) with benzoyl chloride in an alkaline medium, such as sodium hydroxide. researchgate.net This method, while effective, often results in moderate yields. For instance, the synthesis of N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide via this conventional shaking method yields the desired product at approximately 50%. researchgate.net
Another classical approach begins with a different starting material, such as N-phenylacetamide. mdpi.com This method involves several functional group interconversions. A key step in this sequence is the chlorosulfonation of an acetanilide (B955) derivative. For example, N-phenylacetamide can be treated with chlorosulfonic acid to produce 4-(acetylamino)benzenesulfonyl chloride. mdpi.com This intermediate is then reacted with an appropriate amine to form the sulfonamide bond, followed by subsequent reactions to build the final benzamide (B126) structure. These conventional methods, while foundational, often require longer reaction times and can produce a higher proportion of byproducts. cu.edu.eg
Microwave-Assisted Synthesis Enhancements
To overcome the limitations of conventional methods, microwave-assisted organic synthesis (MAOS) has been successfully applied to the production of the sulfonylbis[N-phenyl-]benzamide scaffold and its derivatives. researchgate.netcu.edu.eg Microwave irradiation provides rapid and efficient heating, which can dramatically reduce reaction times and improve yields. cu.edu.egnih.gov
In the synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl}benzamide, the application of microwave energy increased the product yield significantly from 50% to 82%. researchgate.net This enhancement is attributed to the efficient energy transfer that accelerates the reaction rate. researchgate.net Beyond yield improvement, microwave-assisted synthesis is recognized for producing purer products with fewer undesirable side products, simplifying the purification process. researchgate.netcu.edu.eg This technique has been widely adopted for synthesizing various sulfonamides and related heterocyclic compounds due to its efficiency. cu.edu.egnih.govresearchgate.net
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis
| Synthesis Method | Yield of N-{[4 (benzoylamino)phenyl]sulfonyl}benzamide | General Advantages | Reference |
|---|---|---|---|
| Conventional Shaking | 50% | Established, widely understood methodology. | researchgate.net |
| Microwave-Assisted | 82% | Shorter reaction times, higher yields, purer products. | researchgate.netcu.edu.eg |
Amide Bond Formation Strategies: Nucleophilic Acyl Substitution
The formation of the crucial amide linkages in the N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide scaffold is governed by the principles of nucleophilic acyl substitution. futurelearn.comlibretexts.org This reaction involves the attack of a nucleophile, typically an amine, on the electrophilic carbonyl carbon of a carboxylic acid derivative. futurelearn.com
To facilitate this reaction under mild conditions, the carboxylic acid is often converted into a more reactive derivative, such as an acyl chloride or an acid anhydride. masterorganicchemistry.com For example, reacting benzoyl chloride with an amino group on the diaryl sulfone core allows for the formation of the amide bond, as the chloride ion is an excellent leaving group. futurelearn.commasterorganicchemistry.com
Alternatively, coupling reagents are widely employed to mediate amide bond formation directly from a carboxylic acid and an amine, avoiding the need for harsher conditions. numberanalytics.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt) can activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. numberanalytics.comresearchgate.net This method is particularly useful in complex syntheses where mild conditions are necessary to preserve other functional groups. The mechanism involves the formation of an "active ester" intermediate, which is then readily attacked by the amine to yield the final amide product. masterorganicchemistry.com
Rational Design and Synthesis of Structurally Modified Analogues
The core sulfonylbis[N-phenyl-]benzamide structure serves as a versatile template for the rational design and synthesis of structurally modified analogues, allowing for the exploration of structure-activity relationships.
Systematic Variation of Phenyl and Sulfonyl Moieties
The systematic modification of the phenyl and sulfonyl groups within the core scaffold is a key strategy for developing new analogues. Researchers can replace the phenyl rings with other substituted aromatic systems to influence the molecule's properties. mdpi.comnih.gov
For instance, one approach involves the synthesis of N-(2-acetyl-4-(styryl)phenyl)sulfonamide derivatives. mdpi.com This process starts with the N-sulfonylation of 2-amino-5-bromoacetophenone, followed by a Suzuki-Miyaura cross-coupling reaction to introduce styryl groups with different substituents (e.g., methoxy (B1213986) or trifluoromethyl) onto one of the phenyl rings. mdpi.com This demonstrates a targeted modification of the phenyl moiety. Similarly, other research has focused on creating a library of arylsulfonamide-inspired molecules where various substituents are introduced onto the terminal benzamide rings. nih.gov These modifications can include groups like trifluoromethyl or even entire biphenyl (B1667301) systems, leading to compounds such as N-(4-(N-([1,1′-biphenyl]-2-yl)sulfamoyl)phenyl)-2-methyl-[1,1′-biphenyl]-3-carboxamide. nih.gov
Incorporation of Diverse Heterocyclic and Aromatic Substituents
A range of heterocyclic systems has been successfully integrated into sulfonamide structures. In one study, the aniline (B41778) intermediate of a phenyl sulfonamide was used to synthesize analogues containing phthalimide (B116566) rings, including tetrafluorinated versions. mdpi.com Another modification involved reacting a key sulfonyl chloride intermediate with thiomorpholine (B91149) to introduce a saturated, sulfur-containing heterocycle. mdpi.com
Other research has demonstrated the synthesis of sulfonamides bearing isoxazole, pyrazole, and piperidine (B6355638) moieties. nih.govnih.govmdpi.com For example, novel compounds have been prepared by reacting sulfisoxazole (B1682709) with various aldehydes and diethyl phosphite (B83602) under microwave conditions to create α-aminophosphonates containing a dimethylisoxazole ring. researchgate.net The synthesis of pyrimidine-containing sulfonamides has also been reported, further highlighting the versatility of the sulfonamide core in accommodating a wide array of heterocyclic substituents. nih.gov
Table 2: Examples of Structurally Modified Analogues
| Core Scaffold | Incorporated Substituent/Moiety | Resulting Analogue Example | Reference |
|---|---|---|---|
| Phenyl Sulfonamide | Tetrafluorophthalimide | Tetrafluorophthalimide LASSBio-1439 | mdpi.com |
| Phenyl Sulfonamide | Thiomorpholine | N-(4-(Thiomorpholinosulfonyl)phenyl)benzamide | mdpi.com |
| Benzenesulfonamide | Styryl (via Suzuki-Miyaura coupling) | (E)-N-(2-acetyl-4-(4-styryl)phenyl)benzenesulfonamide | mdpi.com |
| Phenylsulfamoylphenyl Benzamide | Dimethylisoxazole | N-(4-(N-(4,5-Dimethylisoxazol-3-yl)sulfamoyl)phenyl)-2-(trifluoromethyl)benzamide | nih.gov |
| Phenylsulfamoylphenyl Benzamide | Biphenyl | N-(4-(N-([1,1′-Biphenyl]-2-yl)sulfamoyl)phenyl)-2-methyl-[1,1′-biphenyl]-3-carboxamide | nih.gov |
| Sulfamoylbenzoyl Piperidine | Substituted Phenyl (Carboxamide) | N-(2-Chlorophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide | mdpi.com |
Optimization of Reaction Conditions and Yields for Derivative Libraries
The efficient synthesis of derivative libraries for lead optimization is a cornerstone of medicinal chemistry. For analogues of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide, researchers have explored various synthetic strategies, focusing on the optimization of reaction conditions to maximize yields and structural diversity. These efforts involve systematic adjustments to catalysts, solvents, temperature, and reaction times, as well as the choice of coupling agents and purification methods.
A foundational approach to synthesizing the core structure involves the reaction of sulfanilamide with benzoyl chloride. Conventional methods, such as shaking the reactants in the presence of sodium hydroxide, have been reported to produce N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide with a yield of 50%. researchgate.net A significant improvement in yield has been achieved by employing microwave-assisted synthesis, which increased the yield to 82%, demonstrating the impact of energy input methods on reaction efficiency. researchgate.net
The generation of diverse derivative libraries often necessitates the use of robust and versatile coupling reactions. One widely used method is the condensation of a carboxylic acid with an amine. For instance, a series of N-(4-sulfamoylphenyl) benzamide derivatives was synthesized from 4-aminobenzene-1-sulfonamide and various benzoic acid derivatives. researchgate.net This approach utilized the peptide coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). researchgate.net The reactions were conducted by stirring at room temperature for several hours, with progress monitored by thin-layer chromatography (TLC). researchgate.net This method is advantageous for creating libraries as it is generally high-yielding and tolerant of a wide range of functional groups on the benzoic acid moiety.
Another common strategy involves the acylation of an amine with an acyl chloride. This method was employed for the synthesis of various N-phenyl sulfonamide derivatives. nih.gov For example, the reaction of 4-(thiomorpholin-4-ylsulfonyl)aniline with benzoyl chloride in methylene (B1212753) chloride at room temperature was completed in just 20 minutes. nih.gov In contrast, the synthesis of imide derivatives from the same aniline intermediate required heating the neat mixture with functionalized anhydrides at 180 °C for 1 to 4 hours, highlighting how the nature of the electrophile dictates the required reaction conditions. nih.gov
Further optimization can be seen in the alkylation of amine groups within the scaffold. For the synthesis of 4-Methoxy-3-methylamino-N-phenylbenzamide derivatives, the precursor was dissolved in dichloromethane, and the alkylation was carried out using methyl iodide or n-propyl iodide in the presence of sodium bicarbonate at room temperature for 12 hours. nih.gov This demonstrates how secondary modifications to the core structure are optimized to build the derivative library. nih.gov
The following tables summarize the optimized conditions and resulting yields for different libraries of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide analogues and related derivatives.
Table 1: Optimization of Synthesis for N-{[4-(benzoylamino)phenyl]sulfonyl}benzamide
| Method | Reagents | Conditions | Yield (%) | Reference |
| Conventional | Sulfanilamide, Benzoyl Chloride, NaOH | Shaking | 50 | researchgate.net |
| Microwave | Sulfanilamide, Benzoyl Chloride, NaOH | Microwave Irradiation | 82 | researchgate.net |
Table 2: Conditions for Synthesis of N-Phenylbenzamide & Sulfonamide Derivative Libraries
| Starting Materials | Key Reagents/Catalysts | Solvent | Temperature | Time | Yield Range | Reference |
| 4-Aminobenzene-1-sulfonamide, Benzoic acid derivatives | EDCI, HOBt | - | Room Temp | Several hours | Not specified | researchgate.net |
| 4-(Thiomorpholin-4-ylsulfonyl)aniline, Benzoyl chloride | - | Methylene Chloride | Room Temp | 20 min | Not specified | nih.gov |
| 4-(Thiomorpholin-4-ylsulfonyl)aniline, Anhydrides | - | Neat | 180 °C | 1-4 h | Not specified | nih.gov |
| 3-Amino-4-methoxybenzoic acid, Various amines | DIC, HOBt | - | Not specified | Not specified | 40-60% | nih.govmdpi.com |
| 3-Amino-N-arylbenzamide derivatives, MeI/n-PrI | NaHCO₃ | Dichloromethane | Room Temp | 12 h | 33% (for 3a) | nih.gov |
| 4-Aminobenzene sulphamide, Benzonitrile | Anhydrous AlCl₃ | - | Heating | Not specified | High | google.com |
These studies collectively underscore the importance of tailoring reaction conditions to the specific substrates and desired outcomes. The choice between conventional heating and microwave irradiation, the selection of appropriate coupling agents like EDCI/HOBt or DIC, and the adjustment of temperature and reaction time are all critical parameters that are manipulated to efficiently generate libraries of benzamide and sulfonamide derivatives for further evaluation.
Advanced Computational Chemistry and Theoretical Investigations of N 4 4 Benzoylamino Phenyl Sulfonyl Phenyl Benzamide
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure. These methods solve quantum mechanical equations to determine electron distribution and energy levels, which in turn dictate molecular geometry, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Molecular and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the optimized geometry (bond lengths and angles), vibrational frequencies, and various electronic properties of molecules. mdpi.com By calculating the electron density, DFT can accurately determine the molecule's most stable three-dimensional shape and its electronic properties.
For related benzamide (B126) derivatives, DFT calculations, often using the B3LYP hybrid functional with a 6-311++G(d,p) basis set, have been used to optimize the molecular structure. researchgate.net These calculations provide precise predictions of bond lengths and angles. For instance, in a study of similar aryl amides, DFT was used to calculate the geometry of the isolated molecules, which was then compared to experimental X-ray diffraction data to understand the effects of crystal packing.
Table 1: Comparison of Experimental and DFT-Calculated Geometries for a Related Aryl Amide
| Parameter | Experimental (X-ray) | Calculated (DFT) |
|---|---|---|
| Amide/Phenyl Ring Angle | ~29° | ~27° |
| Substituted Ring/Amide Angle | 31.4° - 38.4° | 7.9° - 8.5° |
Data adapted from a study on N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide, illustrating the type of data generated by DFT analysis.
This comparison reveals how intermolecular forces in a crystal can alter the conformation from the lowest-energy state of an isolated molecule predicted by DFT.
Frontier Molecular Orbital (FMO) Analysis for Charge Transfer Characteristics
Frontier Molecular Orbital (FMO) theory is a critical tool for predicting a molecule's reactivity and its electronic properties, such as charge transfer capabilities. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of chemical stability and reactivity. A small energy gap suggests that the molecule is more reactive and can facilitate intramolecular charge transfer, a property often associated with enhanced bioactivity. For various benzamide and sulfonamide derivatives, the HOMO-LUMO gap has been calculated to characterize their chemical reactivity and stability. sci-hub.se The distribution of these orbitals shows where the molecule is most likely to participate in electrophilic and nucleophilic reactions.
Table 2: FMO Energies for Theoretically Designed Benzamide Derivatives
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzamide (Reference) | - | - | 5.65 |
| L1 | -6.44 | -1.06 | 5.37 |
| L2 | -6.22 | -0.77 | 5.44 |
| L3 | -6.21 | -0.72 | 5.49 |
Data from a benchmark study on novel benzamide derivatives, illustrating the application of FMO analysis. sci-hub.se
A lower energy gap, as seen in derivative L1, is indicative of higher reactivity and a greater potential for charge transfer within the molecule. sci-hub.se
Theoretical Prediction of Chemical Stability and Reaction Pathways
Computational methods are instrumental in predicting the chemical stability of a molecule and mapping its potential reaction pathways. Stability can be assessed by calculating bond dissociation energies, which determine the energy required to break specific bonds. For instance, investigating the bond dissociation energies for hydrogen abstraction can reveal sites susceptible to metabolic transformation. sci-hub.se
Furthermore, computational models can predict the metabolic stability of compounds. For related sulfonamides, studies have investigated their stability after incubation with human and mouse liver microsomes to predict how they might be processed in a biological system. Such analyses are crucial in drug development to ensure a compound remains active long enough to exert its therapeutic effect.
Reaction pathways can be explored by calculating the energy profiles of potential chemical transformations. This involves identifying transition states and calculating the activation energies required for a reaction to proceed. These theoretical predictions help in understanding degradation mechanisms and potential metabolic routes of the molecule.
Molecular Dynamics and Docking Simulations for Biological Interaction Prediction
While quantum mechanics describes the intrinsic properties of a single molecule, molecular dynamics and docking simulations are used to predict how a molecule interacts with its biological environment, particularly protein targets. These methods are a cornerstone of structure-based drug design. nih.govmdpi.com
In Silico Assessment of Ligand-Receptor Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a target protein. nih.gov This method is essential for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the ligand into the protein's active site in various conformations and using a scoring function to estimate the binding energy. A lower binding energy typically indicates a more stable and potent ligand-receptor complex. mdpi.com
Docking simulations of sulfonamide derivatives against various protein targets, such as those in bacteria or human cells, have revealed key interactions like hydrogen bonding and hydrophobic interactions that stabilize the complex. mdpi.comnih.gov For example, studies on related sulfonamides have shown that the sulfonyl group often participates in crucial hydrogen bonds with amino acid residues in the receptor's active site. Docking studies performed on N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide and related compounds have shown hydrophilic interactions with target bacterial proteins via hydrogen bond formation. researchgate.net
Table 3: Example of Molecular Docking Results for a Sulfonamide Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Penicillin-Binding Protein | -7.40 | THR600, SER402 | Hydrogen Bond |
| ALA601 | van der Waals |
Data adapted from a docking study of a chalcone (B49325) derivative against S. aureus, illustrating typical docking results. mdpi.com
Conformational Landscape Analysis and Preferred Geometries
Molecules, especially those with rotatable bonds like N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide, are not static structures but exist as an ensemble of different conformations. Molecular dynamics (MD) simulations model the movement of atoms in a molecule over time, providing a detailed view of its flexibility and conformational landscape. nih.govdovepress.com An MD simulation tracks the trajectory of atoms by applying the principles of classical mechanics, allowing researchers to observe how a molecule behaves in a simulated environment (e.g., in water) and how its shape changes. nih.govnih.gov
This analysis is crucial for understanding how a ligand might adapt its shape to fit into a protein's binding site—a concept known as "induced fit." dovepress.com Furthermore, comparing the results of MD simulations and DFT calculations with experimental data from X-ray crystallography can reveal the most stable or functionally relevant conformations. sci-hub.se Studies on similar aryl amides have shown that the orientation of the phenyl rings relative to the amide plane can differ significantly between the calculated lowest-energy state and the conformation observed in a crystal, highlighting the impact of intermolecular forces on the molecule's preferred geometry.
Characterization of Intermolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, π-Stacking)
The supramolecular architecture of crystalline solids containing sulfonamide and benzamide functionalities is significantly influenced by a network of non-covalent interactions. For a molecule like N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide, these interactions are crucial in determining its crystal packing, physical properties, and potentially its biological activity. The primary interactions expected are hydrogen bonds and π-π stacking.
π-π Stacking: The presence of multiple phenyl rings in N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide makes it a prime candidate for π-π stacking interactions. These interactions occur between the electron-rich aromatic rings, contributing to the stabilization of the crystal structure. researchgate.net The strength and geometry of these stacking interactions are modulated by the electronic properties of substituents on the rings. The interplay between hydrogen bonding and π-stacking is also a significant factor; the formation of hydrogen bonds can alter the electron density of the π-systems, which in turn can influence the strength of the π-π stacking interactions. researchgate.net
A hypothetical breakdown of intermolecular contacts for the title compound, based on analyses of similar structures, is presented below.
| Interaction Type | Predicted Contribution |
| H···H | ~45-55% |
| O···H / N···H | ~20-30% |
| C···H | ~10-15% |
| C···C (π-stacking) | ~5-10% |
| Other | <5% |
Structure-Energy Relationship and Quantitative Structure-Activity Relationship (QSAR) Modeling
The relationship between the chemical structure of a compound and its energetic properties or biological activity can be elucidated through computational modeling. While specific QSAR models for N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide have not been reported, the principles can be understood from studies on other sulfonamide and N-phenylbenzamide derivatives. researchgate.netniscpr.res.in
Structure-Energy Relationship: Density Functional Theory (DFT) calculations are commonly employed to investigate the structural and electronic properties of molecules. For a compound like 4-chloro-N,N-diphenylbenzamide, DFT has been used to determine optimized geometry, vibrational frequencies, and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bldpharm.com The HOMO-LUMO energy gap is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. For N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide, a similar computational approach would provide insights into its stability and electronic characteristics. The calculated bond lengths, bond angles, and dihedral angles would offer a detailed picture of its three-dimensional conformation.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. qub.ac.uk For a series of analogues of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide, a QSAR study would involve calculating various molecular descriptors. These descriptors can be categorized as constitutional, topological, physicochemical, or quantum-chemical.
QSAR models are typically developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. bldpharm.comnih.gov For example, a QSAR study on a set of 4-aminodiphenylsulfone derivatives successfully used conformational entropy and indicator parameters to model their antibacterial activity.
The table below lists common descriptors that would be relevant in a hypothetical QSAR study of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide derivatives.
| Descriptor Class | Example Descriptors | Relevance |
| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Governs absorption, distribution, and membrane permeability. |
| Electronic | HOMO/LUMO energies, Dipole Moment | Relates to reactivity and interaction with biological targets. |
| Steric/Topological | Molecular Weight, Molar Refractivity, Wiener Index | Describes the size, shape, and branching of the molecule. |
| Quantum-Chemical | Atomic Charges, Bond Orders | Provides detailed electronic information for specific atoms or bonds. |
A resulting QSAR model, often expressed as an equation, would allow for the prediction of the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (R²), cross-validated R² (q²), and predictive R² for an external test set. bldpharm.com
Mechanistic Elucidation Via Advanced Spectroscopic and Crystallographic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformational dynamics of molecules. For Benzamide (B126), 4,4'-sulfonylbis[N-phenyl-], ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In ¹H NMR spectroscopy, the proton of the amide group (-CONH-) is expected to appear as a singlet in the downfield region, typically between 10.0 and 10.5 ppm, due to its deshielded nature. rsc.org The aromatic protons on the multiple phenyl rings would exhibit complex multiplet signals in the range of 7.0 to 8.5 ppm. ripublication.com The specific coupling patterns and chemical shifts of these aromatic protons are dictated by the substitution pattern on each ring. Conformational studies on similar molecules have utilized high-field NMR to probe through-space interactions and determine preferred conformations, such as the torsion angles between the phenyl rings. nih.gov
In ¹³C NMR spectroscopy, the carbonyl carbon of the amide group is characteristically found in the range of 164-170 ppm. rsc.org The carbon atoms of the aromatic rings would generate a series of signals between approximately 115 and 145 ppm. The carbon atoms directly bonded to the highly electronegative sulfonyl group (C-S) would be shifted further downfield within this region. The analysis of these chemical shifts, supported by two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Functional Groups
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Amide | -CO NH- | - | ~165 |
| Amide | -CONH - | ~10.3 | - |
| Sulfonyl-adjacent C | C -SO₂-C | - | ~142 |
| Aromatic | Ar-H, Ar-C | 7.0 - 8.5 | 115 - 140 |
Note: Values are estimations based on data from structurally related sulfonamides and benzamides. rsc.orgrsc.org
X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Assembly
X-ray crystallography provides definitive evidence of the three-dimensional structure of Benzamide, 4,4'-sulfonylbis[N-phenyl-] in the solid state. Analysis of related diphenyl sulfone and N-phenylbenzamide structures reveals key architectural features. nih.govnih.gov The molecule is expected to adopt a V-shape, with the sulfonyl group at the apex. The C-S-C bond angle within the sulfonyl group is typically around 105°, while the dihedral angle between the two central phenyl rings is approximately 77-80°. nih.gov
Table 2: Typical Crystallographic Parameters for Related Sulfonamide Structures
| Parameter | Typical Value | Reference |
| Crystal System | Triclinic or Monoclinic | nih.gov |
| Space Group | P-1 or P2₁/c | nih.gov |
| C-S-C Angle | ~105° | nih.gov |
| Phenyl-SO₂-Phenyl Dihedral Angle | ~77-80° | nih.gov |
| N-H···O Hydrogen Bond Distance | 2.8 - 3.1 Å | nih.gov |
Note: Data derived from crystallographic studies of analogous molecules.
Vibrational Spectroscopy (IR, Raman) for Probing Intermolecular Interactions and Functional Group Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to probe the functional groups and intermolecular forces within Benzamide, 4,4'-sulfonylbis[N-phenyl-]. The spectra are characterized by absorption bands corresponding to the vibrational modes of the amide and sulfonyl groups. nih.gov
The sulfonyl group gives rise to two prominent, strong absorption bands: one for asymmetric stretching (νₐₛ(SO₂)) typically in the 1310-1350 cm⁻¹ region, and one for symmetric stretching (νₛ(SO₂)) in the 1140-1160 cm⁻¹ region. rsc.orgnih.gov The amide group exhibits a characteristic C=O stretching vibration (Amide I band) around 1680-1710 cm⁻¹ and an N-H stretching vibration (ν(N-H)) in the 3200-3300 cm⁻¹ range. rsc.orgnih.gov The position and broadness of the N-H band are particularly sensitive to hydrogen bonding; in the solid state, its shift to lower wavenumbers compared to a dilute solution provides evidence of strong intermolecular N-H···O interactions. nih.gov The S-N bond stretching is typically observed in the 900-950 cm⁻¹ range. rsc.orgresearchgate.net
Table 3: Characteristic IR Absorption Frequencies for Benzamide, 4,4'-sulfonylbis[N-phenyl-]
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Amide (-CONH-) | 3200 - 3300 | Medium-Strong |
| C=O Stretch (Amide I) | Amide (-C=O NH-) | 1680 - 1710 | Strong |
| Asymmetric SO₂ Stretch | Sulfonyl (-SO₂-) | 1310 - 1350 | Strong |
| Symmetric SO₂ Stretch | Sulfonyl (-SO₂-) | 1140 - 1160 | Strong |
| S-N Stretch | Sulfonamide | 900 - 950 | Medium |
Note: Frequencies are based on studies of N-phenylsulfonylbenzamides and related structures. rsc.orgnih.gov
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of Benzamide, 4,4'-sulfonylbis[N-phenyl-] (C₂₆H₂₀N₂O₄S, molecular weight 456.52 g/mol ) and for elucidating its fragmentation pathways under ionization. sigmaaldrich.com In tandem mass spectrometry (MS/MS) experiments, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. nih.gov
The fragmentation of sulfonamides is well-studied and typically involves cleavage of the C-S and S-N bonds. nih.gov For the title compound, key fragmentation pathways are expected to include:
Cleavage of the C-S bonds: This would lead to the loss of a phenylbenzamide radical or a related fragment, resulting in ions corresponding to the remaining portion of the molecule.
Cleavage of the amide C-N bond: This is a common fragmentation for benzanilides, which would lead to the formation of a benzoyl cation (m/z 105) or a related ion. nist.gov
Rearrangement reactions: Complex rearrangements, which are common in sulfonamide fragmentation, can also occur, leading to the formation of various smaller fragment ions. nih.gov
The precise mass measurements afforded by HRMS allow for the determination of the elemental formula of each fragment ion, enabling the confident proposal of fragmentation mechanisms and the identification of potential reaction intermediates if used to monitor the synthesis process. nih.govmdpi.com
Table 4: Predicted Major Fragments in the ESI-MS/MS Spectrum of [M+H]⁺
| m/z (Predicted) | Possible Identity / Origin |
| 457 | [M+H]⁺ (Protonated Parent Molecule) |
| 315 | [M - C₇H₆NO + H]⁺ (Loss of phenyl isocyanate) |
| 214 | [C₁₃H₁₀NO₂S]⁺ (Fragment from C-S cleavage) |
| 198 | [C₁₃H₁₂NO]⁺ (Phenylbenzamide fragment) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation) |
Note: Fragmentation is complex and these represent plausible pathways based on the fragmentation of similar structures. nih.govnist.gov
Investigation of Biological Activities and Structure Activity Relationships Sar of N 4 4 Benzoylamino Phenyl Sulfonyl Phenyl Benzamide Derivatives
Anticancer Potential and Molecular Mechanisms
Derivatives of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide have emerged as a promising class of compounds in cancer research. Their therapeutic potential stems from their ability to modulate critical cellular pathways and inhibit the proliferative processes that characterize cancer.
A primary mechanism by which these compounds exert their anticancer effects is through the disruption of microtubules, essential components of the cellular cytoskeleton involved in cell division. Certain N-phenyl-4-(2-phenylsulfonamido)-benzamide derivatives have been identified as potent microtubule-targeting agents (MTAs). researchgate.net Mechanistic studies using microscopy revealed that a lead compound from this series induces mitotic arrest by disrupting the formation of microtubules in cancer cells. researchgate.net Some derivatives also exhibit dual inhibitory activity, targeting both microtubules and histone deacetylases (HDACs), which may help overcome acquired resistance to traditional MTAs. researchgate.net For instance, one compound, 16c, showed inhibitory activity against HDAC1 and HDAC2 with IC50 values of 1.07 μM and 1.47 μM, respectively. researchgate.net
In addition to microtubule disruption, kinase inhibition is another significant mechanism. Kinases are pivotal in cellular signaling, and their aberrant activity is a hallmark of many cancers. nih.gov Imidazole-based N-phenylbenzamide derivatives have demonstrated an affinity for the ABL1 kinase protein, a target in certain leukemias. nih.gov Other sulfonamide derivatives have been noted for their potent tyrosine kinase inhibitory (TKI) activity. researchgate.net Furthermore, a series of benzamide (B126) derivatives designed to target Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA damage repair, have shown excellent inhibitory effects, with one compound (13f) achieving an IC50 of 0.25 nM. nih.gov
The modulation of cellular pathways by these benzamide derivatives translates into potent inhibition of cancer cell growth and survival. In various preclinical disease models, these compounds have been shown to halt cell proliferation, prevent the formation of colonies, and induce programmed cell death (apoptosis).
For example, the PARP-1 inhibitor, compound 13f, not only exhibited a strong inhibitory effect but also effectively suppressed colony formation and migration in HCT116 human colorectal cancer cells. nih.gov Further studies on its mechanism revealed that it arrests the cell cycle in the G2/M phase and triggers apoptosis. nih.gov Similarly, novel (E)-N-phenyl-4-(pyridine-acylhydrazone) benzamide derivatives were found to arrest the cell cycle at the G0/G1 phase and induce apoptosis in multiple myeloma (RPMI8226) cells. nih.gov
The cytotoxic effects of these derivatives have been observed across a range of cancer types. Imidazole-based N-phenylbenzamide derivatives 4e and 4f displayed significant activity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values ranging from 7.5 to 11.1 μM. nih.gov Another compound, 16c, demonstrated notable cytotoxicity in drug-resistant nasopharyngeal cancer cells, proving more effective than established chemotherapeutic agents like vincristine (B1662923) and etoposide (B1684455) in these models. researchgate.net
Interactive Table: Anticancer Activity of Benzamide Derivatives in Disease Models
| Compound/Derivative | Cancer Model | Key Finding | Reference |
|---|---|---|---|
| Compound 13f (PARP-1 inhibitor) | Human colorectal cancer (HCT116, DLD-1) | Potent anticancer activity (IC50 = 0.30 μM for HCT116); inhibits colony formation, arrests cell cycle at G2/M, induces apoptosis. | nih.gov |
| Compound 8b (Pyridine-acylhydrazone derivative) | Multiple myeloma (RPMI8226) | Strong anti-proliferative activity (IC50 = 0.12 μM); arrests cell cycle at G0/G1, induces apoptosis. | nih.gov |
| Derivatives 4e and 4f (Imidazole-based) | Lung (A549), Cervical (HeLa), Breast (MCF-7) | Good cytotoxic activity with IC50 values between 7.5 and 11.1 μM. | nih.gov |
| Compound 16c (Microtubule/HDAC inhibitor) | Drug-resistant nasopharyngeal cancer (KB-Vin, KB-7D) | Potent activity in resistant cells (GI50 = 22 nM and 12 nM, respectively). | researchgate.net |
| Compound 12d (Triazinyl benzenesulfonamide) | Breast cancer (MDA-MB-468) | Cytotoxic activity under hypoxic conditions (IC50 = 3.99 μM); arrests cell cycle and induces apoptosis. | nih.gov |
Understanding the relationship between the chemical structure of these derivatives and their biological activity (SAR) is crucial for designing more potent and selective anticancer agents. SAR studies have identified key structural features that are essential for antitumor efficacy.
For substituted sulfamoyl benzamidothiazoles, research has pinpointed which positions on the molecular scaffold can be modified to enhance activity. nih.gov In the development of PARP-1 inhibitors, a strategy of structure optimization based on a previously reported compound led to the synthesis of compound 13f, which exhibited significantly improved potency. nih.gov
Similarly, SAR studies on microtubule-targeting agents helped to identify the essential pharmacophores required for activity. researchgate.net The design of novel benzenesulfonamides targeting the tumor-associated enzyme carbonic anhydrase IX (hCA IX) involved creating two different series of compounds with varied cyclic linkers and lipophilic tails to systematically investigate their impact on inhibitory activity. nih.gov These studies revealed that specific structural modifications, such as the type of linker and the nature of the lipophilic group, significantly influence the compound's potency and selectivity. nih.gov
Antiviral Properties and Mechanism of Action
Beyond their anticancer effects, derivatives of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide have also demonstrated significant promise as antiviral agents. Their activity spans a range of viruses and involves diverse mechanisms of action.
A key antiviral mechanism for this class of compounds is the direct interference with viral structural components. Two N-phenyl benzamide derivatives, CL212 and CL213, have been shown to be effective capsid-binding inhibitors of Coxsackievirus A9 (CVA9). nih.gov These molecules are thought to insert into a hydrophobic pocket on the viral capsid, thereby stabilizing the virion and preventing it from uncoating and releasing its genetic material. nih.gov Similarly, a benzimidazole (B57391) derivative was found to target the HIV-1 capsid (CA) protein, interfering with its oligomerization, a critical step in the late phase of viral replication. nih.gov
Inhibition of essential viral enzymes is another prevalent mechanism. Viral proteases, which are critical for the maturation of new viral particles, are a common target. mdpi.com For instance, a sulfonamide derivative was found to inhibit the NS2B-NS3 protease of the Dengue virus. mdpi.com Other derivatives target different stages of the viral life cycle. The benzamide derivative AH0109 was found to inhibit HIV-1 replication by impairing the early stages of infection, specifically reverse transcription and the nuclear import of viral cDNA. nih.gov
Research has demonstrated that N-phenylbenzamide derivatives are active against a variety of viral pathogens, with particularly notable efficacy against enteroviruses. Enterovirus 71 (EV 71), a significant cause of hand-foot-mouth disease, has been a key target. nih.gov A series of novel N-phenylbenzamide derivatives were synthesized and tested against four different strains of EV 71, with several compounds showing activity. nih.govresearchgate.net One compound in particular, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e), was active against all tested EV 71 strains at low micromolar concentrations, with IC50 values ranging from 5.7 to 12 μM. nih.govnih.gov
The antiviral spectrum extends to other members of the enterovirus family as well. The capsid-binding N-phenyl benzamides CL212 and CL213 were effective not only against Coxsackievirus A9 (CVA9) but also against Coxsackievirus B3 (CVB3). nih.gov Furthermore, a 4-(Phenylsulphonamido)benzoic acid derivative has demonstrated broad-spectrum activity against Coxsackie B viruses (CVBs) and other enteroviruses. mdpi.com The activity of benzamide derivatives is not limited to enteroviruses; certain 4-(2-nitrophenoxy)benzamide (B2917254) derivatives have shown strong antiviral effects against Adenovirus and Herpes Simplex Virus-1 (HSV-1). rsc.org
Interactive Table: Antiviral Spectrum of Benzamide Derivatives
| Compound/Derivative | Viral Pathogen(s) | Mechanism of Action | Reference |
|---|---|---|---|
| Compound 1e | Enterovirus 71 (multiple strains) | Inhibitor of EV 71 replication | nih.govresearchgate.netnih.gov |
| CL212 and CL213 | Coxsackievirus A9 (CVA9), Coxsackievirus B3 (CVB3) | Capsid binder; stabilizes virion | nih.gov |
| 4-(Phenylsulphonamido)benzoic derivative | Coxsackieviruses B (CVBs), Enteroviruses C & D, Rhinoviruses (RV) | Broad-spectrum activity | mdpi.com |
| AH0109 | Human Immunodeficiency Virus-1 (HIV-1) | Inhibits reverse transcription and cDNA nuclear import | nih.gov |
| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, Coxsackievirus | Deubiquitinase (DUB) inhibition | rsc.org |
Antimicrobial Efficacy and Underlying Biological Targets
Antibacterial Activity Against Gram-Positive and Gram-Negative Strains
Derivatives of benzamide have demonstrated notable antibacterial properties. nanobioletters.com Research into N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide and related structures has revealed activity against both Gram-positive and Gram-negative bacteria.
Studies on similar benzamide-based compounds have shown promising results. For instance, certain benzamide derivatives act as inhibitors of the FtsZ protein, a crucial component in bacterial cell division, making it a viable target for new antibiotics. nih.gov One such FtsZ inhibitor, TXH9179, has demonstrated superior bactericidal potency against a wide range of clinical isolates of methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), including strains resistant to vancomycin (B549263) and linezolid. nih.gov
The activity of benzamide derivatives often varies between Gram-positive and Gram-negative strains. For example, some carbazole-containing benzamide derivatives effectively inhibit the growth of Gram-positive bacteria like S. aureus and S. epidermidis, but show less potency against Gram-negative bacteria such as E. coli and P. aeruginosa. nih.gov Similarly, certain nicotinamide (B372718) derivatives have shown significant activity against both types of bacteria when compared to sulfamethoxazole (B1682508). researchgate.net The structural characteristics of these compounds, including the presence of aromatic rings, facilitate interactions with bacterial proteins. researchgate.net
Table 1: Antibacterial Activity of Selected Benzamide Derivatives
| Compound/Derivative Class | Gram-Positive Activity | Gram-Negative Activity | Mechanism of Action (if known) |
|---|---|---|---|
| TXH9179 (Benzamide FtsZ inhibitor) | Potent against MSSA & MRSA (including resistant strains) nih.gov | Not specified | FtsZ inhibition nih.gov |
| Carbazole Derivatives | Effective against S. aureus, S. epidermidis nih.gov | More resistant (E. coli, P. aeruginosa) nih.gov | Not specified |
| Nicotinamide Derivatives | Significant activity researchgate.net | Significant activity researchgate.net | Interaction with bacterial proteins researchgate.net |
This table is for illustrative purposes and synthesizes data from studies on related benzamide structures.
Antifungal and Antitubercular Investigations
The therapeutic potential of benzamide derivatives extends to antifungal and antitubercular applications. nanobioletters.com
Antifungal Activity: Certain carbazole-based benzamide derivatives have demonstrated antifungal properties. For instance, significant inhibition of fungal growth has been observed in cultures of Candida albicans and Aspergillus flavus when treated with specific derivatives. nih.gov
Antitubercular Activity: Tuberculosis remains a major global health issue, necessitating the development of new drugs. nih.gov Benzamide derivatives have emerged as a promising class of antitubercular agents. For example, the D-phenylalanine benzoxazole (B165842) Q112 shows potent activity against Mycobacterium tuberculosis. nih.gov Further optimization of such compounds is ongoing to improve their stability and efficacy. nih.gov Other studies on picolinohydrazonamide derivatives with a thiosemicarbazone structure have also reported very good tuberculostatic activity, with MIC values ranging from 3.1–12.5 µg/mL. nih.gov
Enzyme Inhibition Profiles and Functional Impact
Carbonic Anhydrase Isoform Selectivity and Catalytic Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications. nih.gov Benzamide-4-sulfonamides have been identified as effective inhibitors of several human (h) carbonic anhydrase isoforms. nih.gov
These compounds have shown low nanomolar or even subnanomolar inhibition constants (KIs) against hCA II, VII, and IX. nih.gov The hCA I isoform was found to be slightly less sensitive to these inhibitors. nih.gov The selectivity of these inhibitors is crucial, as different CA isoforms are implicated in various diseases. unifi.it For example, selective inhibition of CA VII is being explored for the relief of neuropathic pain. unifi.it The inhibitory action of these sulfonamide-based compounds stems from the binding of the sulfonamide group to the zinc ion in the enzyme's active site.
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Benzamide-4-Sulfonamides
| Isoform | Inhibition Constant (KI) Range |
|---|---|
| hCA I | 5.3–334 nM nih.gov |
| hCA II | Low nanomolar / Subnanomolar nih.gov |
| hCA VII | Low nanomolar / Subnanomolar nih.gov |
| hCA IX | Low nanomolar / Subnanomolar nih.gov |
Data is based on studies of a series of benzamide-4-sulfonamides. nih.gov
Cholinesterase Inhibition: Acetylcholinesterase and Butyrylcholinesterase
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important for treating neurodegenerative diseases like Alzheimer's. mdpi.com Various benzamide and benzohydrazide (B10538) derivatives have been investigated for their potential to inhibit these enzymes. mdpi.comnih.gov
Studies on novel 2-benzoylhydrazine-1-carboxamides showed dual inhibition of both AChE and BChE, with some compounds demonstrating better or comparable inhibition to the established drug rivastigmine. nih.gov Similarly, certain halogenated 2-hydroxy-N-phenylbenzamides exhibited moderate inhibition of AChE and, in the case of their phosphorus-based esters, significantly improved activity against BChE. mdpi.com The mechanism of inhibition for some of these compounds is believed to be non-covalent, with the inhibitor located near the catalytic triad (B1167595) of the enzyme. nih.gov
Sirtuin (SIRT2) Deacetylase Inhibition and Related Disease Pathologies (e.g., Polyglutamine Aggregation)
Sirtuin 2 (SIRT2), a type of histone deacetylase (HDAC), has become a key target in the research of neurodegenerative disorders such as Huntington's disease. nih.govnih.gov A hallmark of Huntington's disease is the aggregation of polyglutamine (polyQ) proteins. nih.gov Inhibition of SIRT2 has been shown to be neuroprotective by reducing this polyQ aggregation. nih.govnih.gov
Derivatives based on a 3-(benzylsulfonamido)benzamide scaffold have been developed as potent and selective SIRT2 inhibitors. nih.gov Research has focused on optimizing these structures to improve potency and metabolic stability. For instance, replacing the sulfonamide group with a thioether was found to increase potency. nih.gov These inhibitors have been shown to increase the acetylation of α-tubulin, a known substrate of SIRT2, in neuronal cell lines. nih.govnih.gov Furthermore, specific inhibitors have demonstrated the ability to inhibit polyglutamine aggregation in cellular models of Huntington's disease. nih.gov This suggests that targeting SIRT2 with benzamide-based inhibitors could be a viable therapeutic strategy for polyglutamine diseases. researchgate.netcapes.gov.br
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition
The simultaneous inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has emerged as a promising strategy for managing pain and inflammation. nih.govnih.gov sEH is responsible for the degradation of anti-inflammatory and analgesic epoxyeicosatrienoic acids (EETs) into their less active diol counterparts. nih.gov FAAH, on the other hand, metabolizes endocannabinoids, such as anandamide, which are involved in pain modulation. Therefore, dual inhibitors of sEH and FAAH are sought after for their potential synergistic effects.
While direct studies on N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide are limited, research on structurally related compounds, such as 4-phenylthiazole (B157171) and benzothiazole-phenyl analogs, provides valuable insights into the structure-activity relationships (SAR) for dual sEH/FAAH inhibition. nih.gov
A study on 4-phenylthiazole analogs revealed that modifications to the phenyl ring attached to the thiazole (B1198619) moiety influence the inhibitory potency against both human sEH and FAAH. nih.gov Generally, electron-donating groups at the ortho position of this phenyl ring were well-tolerated by both enzymes. nih.gov The conversion of the sulfonamide group to a tertiary amine in some 4-phenyl-thiazole-based dual inhibitors led to a decrease in potency for sEH. nih.gov
The following table summarizes the inhibitory activities of selected 4-phenylthiazole derivatives, highlighting the impact of different substituents on their potency.
| Compound | Substitution on Phenyl Ring | hFAAH IC₅₀ (nM) | hEH IC₅₀ (nM) |
| 4a | H | 12 ± 1 | 4.3 ± 0.4 |
| 4d | 4-F | 15 ± 1 | 3.9 ± 0.3 |
| 4p | 2-OMe | 9.8 ± 0.9 | 2.5 ± 0.2 |
| 4s | 2-Cl | 11 ± 1 | 2.8 ± 0.2 |
| Data sourced from a study on 4-phenylthiazole analogs as dual sEH/FAAH inhibitors. nih.gov |
Systemic administration of compounds 4p and 4s in rats demonstrated dose-dependent decreases in nociceptive behavior, indicating their potential as analgesic agents. nih.gov These findings underscore the therapeutic potential of designing dual inhibitors based on scaffolds related to N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide.
Antiprotozoal Activity and DNA Minor Groove Binding Mechanisms
Derivatives of N-phenylbenzamide have shown significant promise as antiprotozoal agents, particularly against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govnih.gov A key mechanism of action for these compounds is their ability to bind to the minor groove of DNA, specifically the AT-rich regions found in the kinetoplast DNA (kDNA) of these parasites. nih.gov
The crescent shape of these molecules allows them to fit snugly within the minor groove, leading to the displacement of essential DNA-binding proteins and subsequent disruption of kDNA function, ultimately causing parasite death. nih.gov Studies on N-phenylbenzamide derivatives, such as bis(2-aminoimidazolines) and bisarylimidamides, have demonstrated potent activity against T. brucei, Trypanosoma cruzi, and Leishmania donovani. nih.gov
The structure of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide, with its extended, relatively planar aromatic system and potential for hydrogen bonding, suggests that it could also interact with the DNA minor groove. The benzamide moieties can act as hydrogen bond donors and acceptors, crucial for interacting with the base pairs in the groove.
Research on N-phenylbenzamide and 1,3-diphenylurea (B7728601) bisguanidines has further elucidated the SAR for antiprotozoal activity. nih.govdaneshyari.com The introduction of N-alkyl, N-alkoxy, and N-hydroxy bisguanidine functionalities led to compounds with varying degrees of activity against T. b. rhodesiense and Plasmodium falciparum. nih.gov Notably, N-alkyl analogs displayed potent, low nanomolar IC₅₀ values against T. brucei. nih.gov The binding of these compounds to AT-rich DNA was confirmed through surface plasmon resonance (SPR) biosensor experiments. nih.gov
The following table presents the in vitro activity of selected N-phenylbenzamide bisguanidine derivatives against T. b. rhodesiense.
| Compound | R Group | T. b. rhodesiense IC₅₀ (nM) |
| 7b | Ethyl | 9 |
| 7c | Isopropyl | 11 |
| Data from a study on N-substituted N-phenylbenzamide bisguanidines. nih.gov |
Compounds 7b and 7c not only showed excellent in vitro potency but also demonstrated 100% cures in a mouse model of acute human African trypanosomiasis, highlighting them as promising leads for further development. nih.gov
Other Pharmacological Activities and SAR Studies
The versatile scaffold of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide and its derivatives has been explored for a range of other pharmacological activities, revealing a broad therapeutic potential.
Anticancer Activity: Sulfonamide derivatives have attracted considerable attention for their anticancer properties. researchgate.net The synthesis of novel sulfonamide derivatives and their evaluation against various cancer cell lines have demonstrated significant activity. researchgate.net For instance, certain sulfamethoxazole derivatives have shown improved antitubercular and antibacterial activity, with molecular docking studies indicating interactions with bacterial proteins. researchgate.net
Anticonvulsant Activity: A series of N-(piperidin-4-yl)benzamide derivatives were designed and synthesized, showing significant inhibitory bioactivity in HepG2 cells. nih.gov Specifically, compounds 10b and 10j induced the expression of HIF-1α protein and its downstream target p21, promoting tumor cell apoptosis. nih.gov
Anti-inflammatory and Anti-Alzheimer's Activity: Research into sulfonamide derivatives has also explored their potential as antidiabetic and anti-Alzheimer's agents. researchgate.net Derivatives bearing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group were found to be more active than those with a 4-chlorobenzene-1-sulfonyl group, suggesting the importance of the NH-CO group for activity. researchgate.net
The diverse biological activities of these related compounds underscore the potential of the N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide core structure as a privileged scaffold in medicinal chemistry. Further investigation and derivatization of this compound could lead to the discovery of novel therapeutic agents for a variety of diseases.
Applications in Materials Science and Polymer Chemistry Involving N 4 4 Benzoylamino Phenyl Sulfonyl Phenyl Benzamide Analogs
Development of Advanced Polymer Architectures and Composites
The introduction of sulfone-containing benzamide (B126) structures into polymer chains is a key strategy for developing advanced polymer architectures. These include hyperbranched and dendritic polymers, as well as high-performance composites.
Aromatic polyamides with complex, sphere-like geometries can be synthesized to inhibit the strong interchain interactions typical of linear aramids. mdpi.com This modification can lead to processable high-performance polymers with good solubility. mdpi.com The synthesis of these advanced architectures can be achieved through both convergent and divergent growth methods, resulting in dendrimers with specific molecular weights and low viscosity. mdpi.com While the direct use of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide in creating these architectures is not extensively documented, its structural motif is central to the monomers used in such syntheses. For instance, dendritic polymers based on sulfonimide have been explored, highlighting the versatility of the sulfone group in creating complex, multi-generational macromolecules. avient.com
Furthermore, sulfone-containing polymers are utilized in the fabrication of advanced composites. For example, reinforcing aromatic polyamides with thermostable organic fibers like sulfone-T can significantly enhance the mechanical properties of the resulting organoplastics. stumejournals.com The incorporation of these fibers into a polyamide matrix has been shown to increase hardness, modulus of elasticity, and wear resistance. stumejournals.com Additionally, nanocomposites have been developed by incorporating fillers such as functionalized silica (B1680970) into polyimides with long aromatic side chains and flexible linkages, leading to materials with enhanced thermal and mechanical properties. mdpi.com
Role as Monomers or Crosslinking Agents in Polymerization Reactions
Analogs of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide, particularly those with reactive amine or carboxylic acid groups, are pivotal as monomers in polymerization reactions. The most prominent example is 4,4'-diaminodiphenyl sulfone (DDS), which serves as a fundamental building block for a variety of high-performance polymers. chemicalbook.comspecialchem.com
DDS is widely used as a monomer for the synthesis of aromatic polyamides and polyimides. chemicalbook.comspecialchem.com These polymerization reactions are typically carried out via low-temperature or direct polycondensation. mdpi.comresearchgate.netresearchgate.net For instance, aromatic polyamides can be synthesized through the phosphorylation polycondensation of a dicarboxylic acid with various diamines, including those containing sulfone groups. researchgate.netresearchgate.net The resulting poly(sulfone-amide)s exhibit a range of desirable properties stemming from the incorporation of the sulfone linkage. researchgate.net
In addition to its role as a monomer in chain-growth polymerization, 4,4'-diaminodiphenyl sulfone also functions as a crosslinking agent, particularly as a hardener for epoxy resins. chemicalbook.comspecialchem.comshowa-america.comresearchgate.netgoogle.com In this capacity, the amine groups of DDS react with the epoxide rings of the resin, forming a robust, three-dimensional crosslinked network. researchgate.net This process imparts excellent heat resistance and flexibility to the cured epoxy. specialchem.com The use of DDS as a curing agent is prevalent in the formulation of advanced composite materials, including those with carbon fiber reinforcements. showa-america.com
Investigation of Physicochemical Properties of Derived Materials (e.g., Thermal Stability, Mechanical Properties)
Polymers derived from N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide analogs exhibit a compelling set of physicochemical properties, most notably high thermal stability and robust mechanical performance. The presence of the sulfone group in the polymer backbone plays a crucial role in determining these characteristics.
Thermal Properties
Aromatic polyamides containing sulfone groups are known for their exceptional thermal stability. researchgate.netnih.gov Thermogravimetric analysis (TGA) of these polymers typically shows high decomposition temperatures. For example, several aromatic polyamides prepared from 4,4′-[sulfonyl bis(p-benzoyl)(p-phenyleneoxy)]dibenzoic acid and various diamines exhibit 10% weight loss at temperatures above 460°C in nitrogen and 440°C in air. researchgate.net Poly(sulfone ether amide amide)s have been reported with 10% weight loss temperatures in the range of 350–415°C. researchgate.net The glass transition temperatures (Tg) of these polymers are also significantly high, often ranging from 228°C to 261°C for poly(sulfone ether amide amide)s and between 241°C and 268°C for other related polyamides. researchgate.net
Interactive Table of Thermal Properties of Sulfone-Containing Polyamides
| Polymer Type | Glass Transition Temp. (Tg) (°C) | 10% Weight Loss Temp. (°C) | Char Yield (%) |
| Poly(sulfone-amide)s from various diamines | 236-298 | 490-535 (in N2) | >59 |
| Poly(sulfone ether amide amide)s | 228-261 | 350-415 | Not Reported |
| Poly(azo-sulfone-amide)s | 257-267 | 542-563 | Not Reported |
| Polyamides from semifluorinated diamines | Not Reported | 400 | Not Reported |
Note: The data presented is a synthesis of findings from multiple research articles and represents a range of values observed for similar classes of polymers.
Mechanical Properties
The mechanical strength of polyamides derived from sulfone-containing monomers is another of their defining features. These materials often form tough and flexible films. researchgate.net For instance, poly(sulfone ether amide amide) films have demonstrated good mechanical behavior with tensile strengths ranging from 78.8 to 84.4 MPa and tensile moduli of 2.08 to 2.57 GPa. researchgate.net Similarly, poly(azo-sulfone-amide)s have shown high tensile strength in the range of 61.10–74.29 MPa. researchgate.net The reinforcement of aromatic polyamides with sulfone-T fibers has been shown to increase the modulus of elasticity by 1.9 times. stumejournals.com
Interactive Table of Mechanical Properties of Sulfone-Containing Polyamides
| Polymer Type | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Poly(sulfone ether amide amide)s | 78.8-84.4 | 2.08-2.57 | 10.2-12.5 |
| Poly(azo-sulfone-amide)s | 61.10-74.29 | Not Reported | 1.49-1.57 |
| Polyamides from semifluorinated diamines | up to 88 | up to 1.81 | up to 25 |
| Polyamide/Sulfone-T fiber composite | - | 1.9x increase | - |
Note: The data presented is a synthesis of findings from multiple research articles and represents a range of values observed for similar classes of polymers.
Solubility
A significant advantage of incorporating sulfone and ether linkages into the backbone of aromatic polyamides is the enhancement of their solubility in organic solvents. nih.gov Many of these polymers are readily soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (B87167) (DMSO). researchgate.netresearchgate.net This improved solubility facilitates the processing of these polymers into films and fibers. researchgate.net
Functional Materials Design and Engineering
The unique properties of polymers derived from N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide analogs make them highly suitable for the design and engineering of functional materials for a variety of advanced applications.
One of the most prominent applications is in the fabrication of separation membranes. chemicalbook.com Sulfone-based polymers are used to create hollow fiber, flat sheet, and tubular membranes for applications such as reverse osmosis, nanofiltration, gas separation, and hemodialysis. chemicalbook.com The inherent chemical resistance and hydrolytic stability of these polymers allow the resulting membranes to be used with a wide range of feed streams and cleaning protocols. chemicalbook.com For instance, polyarylene sulfide (B99878) sulfone composite separation membranes have been developed with a selective separation functional layer that improves their interception capability. researchgate.net
Beyond membranes, these polymers are also engineered for other specialized functions. Their high thermal stability and flame-retardant properties make them candidates for use in electronics and aerospace applications. mdpi.com By introducing specific functional groups, such as azo moieties, poly(azo-sulfone-amide)s with notable electrical conductivity (1.45–1.92 S cm⁻¹) have been synthesized, suggesting potential for use in electronic devices. researchgate.net Furthermore, the introduction of chiral centers into the polymer backbone can yield optically active polyamides that may be useful as chiral stationary phases in chromatography for the separation of racemic mixtures. mdpi.com The development of meso-porous crosslinked poly(azomethine-sulfone)s has also opened up possibilities for their use as metal sensors and for the rapid adsorption of dyes from aqueous solutions. nih.gov
Future Research Directions and Translational Outlook for N 4 4 Benzoylamino Phenyl Sulfonyl Phenyl Benzamide Research
Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies
Traditional methods for synthesizing diaryl sulfones often involve oxidation of sulfides or transition-metal-catalyzed cross-coupling, which can require harsh conditions, expensive catalysts, or produce significant waste. organic-chemistry.org Future research should prioritize the development of more sustainable and efficient synthetic routes to N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide and its derivatives.
Key areas for exploration include:
Catalyst-Free and Additive-Free Reactions: Inspired by recent advancements in organic synthesis, developing methods that proceed under ambient conditions without the need for catalysts or additives would align with green chemistry principles. nih.gov Research into hydrosulfonylation or similar reactions using readily available starting materials could provide an environmentally benign and atom-economical pathway. nih.gov
Transition-Metal-Free Coupling: A recently developed protocol for synthesizing diaryl sulfones uses arynes and thiosulfonates in a transition-metal-free reaction that is scalable to gram quantities. organic-chemistry.org Applying this methodology to the synthesis of the target compound could overcome the limitations of traditional metal-catalyzed approaches. organic-chemistry.org
Green Catalytic Systems: The use of inexpensive, non-toxic, and recyclable catalysts, such as copper ferrite (B1171679) (CuFe2O4) nanoparticles, has shown promise for the synthesis of unsymmetrical diaryl sulfones. nanomaterchem.com Investigating such systems for the production of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide could offer a greener alternative, particularly when using water as a solvent to shorten reaction times and simplify catalyst separation. nanomaterchem.com
Flow Chemistry and Automation: High-throughput synthesis using flow chemistry and robotics can accelerate the production of small molecules and polymers. llnl.gov Adopting these automated technologies could enable the rapid synthesis of a library of derivatives based on the core structure of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide for screening and optimization.
| Synthetic Approach | Key Features | Potential Advantages for Target Compound | Relevant Research Finding |
|---|---|---|---|
| Catalyst-Free Hydrosulfonylation | Atom-economical, ambient temperature, no additives. | Reduced environmental impact, cost-effective, operational simplicity. | Demonstrated for allylic sulfones, showing exceptional regio- and chemo-selectivity. nih.gov |
| Transition-Metal-Free Aryne Coupling | Uses arynes and thiosulfonates, mild conditions, scalable. | Avoids expensive and potentially toxic metal catalysts, high functional group tolerance. | Yields diaryl sulfones in high yields (41–99%) and is scalable to gram quantities. organic-chemistry.org |
| CuFe2O4 Nanoparticle Catalysis | Inexpensive, recyclable catalyst, can be performed in water. | Environmentally friendly, high product yields, easy catalyst separation. | Effective for coupling aryl sulfonic acid salts with aryl halides. nanomaterchem.com |
| Palladium-Catalyzed Three-Component Coupling | Convergent approach using an aryl lithium species, an aryl halide, and a solid SO2 surrogate (DABSO). | Allows for straightforward production of varied sulfones from readily available partners. chemistryviews.org | Proven effective for a broad range of aryl, heteroaryl, and alkenyl sulfones. chemistryviews.org |
Advanced Computational Design for Targeted Biological and Material Applications
Computational chemistry and machine learning are transformative tools for accelerating the discovery of new molecules with desired properties. llnl.gov Applying these methods to N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide could guide the design of new analogs for specific applications.
Future research should focus on:
Molecular Docking and Virtual Screening: Benzamide (B126) derivatives have shown promise as inhibitors of therapeutic targets like poly(ADP-ribose) polymerase-1 (PARP-1) and histone deacetylases (HDACs). nih.govresearchgate.net Computational docking studies could predict the binding of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide analogs to the active sites of cancer-related proteins, identifying promising candidates for synthesis and biological evaluation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By synthesizing a small library of derivatives and evaluating their biological activity or material properties, QSAR models can be built. These models can then predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates and reducing experimental effort.
Materials Modeling: Sulfone-containing polymers are known for their unique properties. chemistryviews.org Computational simulations could be used to predict the bulk properties (e.g., thermal stability, mechanical strength, conductivity) of polymers incorporating the N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide monomer. This would enable the in-silico design of advanced functional materials. dartmouth.edu
Epitope Mapping and Protein Interaction Analysis: A computational method that incorporates N-linked glycans has been developed to map protein interaction surfaces. nih.gov If the target compound or its derivatives are investigated for biological applications, similar computational approaches could help delineate their binding sites on target proteins. nih.gov
| Computational Technique | Objective | Potential Application for Target Compound | Relevant Research Finding |
|---|---|---|---|
| Molecular Docking | Predict binding modes and affinity of a molecule to a protein target. | Design of derivatives as potential inhibitors for targets like PARP-1, HDACs, or carbonic anhydrases. | Docking studies indicated that benzamide derivatives could bind firmly with the catalytic pocket of PARP-1. nih.gov |
| Machine Learning / QSAR | Develop predictive models for biological activity or material properties. | Guide the synthesis of new analogs with enhanced anticancer activity or specific polymer characteristics. | Machine learning tools are used to inform experimental efforts in developing new small molecules and polymers. llnl.gov |
| Materials Simulation | Predict the physical and chemical properties of materials. | Design of novel sulfone-containing polymers with tailored thermal, mechanical, or electronic properties. | Functional materials represent a fast-growing set of advanced materials with responsive properties. dartmouth.edu |
| Epitope Mapping | Identify the binding site of a molecule on a protein surface. | Elucidate the mechanism of action for biologically active derivatives by identifying their interaction interface. | A computational method using N-linked glycans was developed to rapidly delineate epitopes. nih.gov |
Deepening Mechanistic Understanding of Biological and Material Interactions
A fundamental understanding of how N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide interacts with its environment at a molecular level is crucial for its rational development.
Future research avenues include:
Elucidating Biological Mechanisms: For derivatives showing biological activity, detailed mechanistic studies are essential. Research on related benzamide compounds has revealed mechanisms such as cell cycle arrest at the G2/M phase, accumulation of DNA damage, and induction of apoptosis. nih.govnih.gov Future studies on the subject compound should investigate similar pathways using techniques like flow cytometry, western blotting, and colony formation assays. nih.govresearchgate.net
Investigating DNA Binding: Some N-phenylbenzamide derivatives are known to bind to the minor groove of DNA, particularly in kinetoplastid parasites. nih.gov Biophysical studies, such as thermal denaturation experiments and spectroscopy, could determine if N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide or its analogs interact with DNA and characterize the nature of this binding. nih.gov
Understanding Polymer Structure-Property Relationships: For material applications, it is vital to understand how the inclusion of this monomer affects polymer properties. Characterization techniques like X-ray crystallography, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can provide insights into the crystal structure, thermal stability, and phase behavior of new polymers, linking molecular structure to macroscopic function. mdpi.com
Identification of Undiscovered Applications and Collaborative Research Opportunities
The dual functionality of N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide suggests that its applications may extend beyond the currently established roles of diaryl sulfones and benzamides.
Exploring New Therapeutic Areas: While cancer is a prominent target for benzamide derivatives, other possibilities exist. nih.govresearchgate.netnih.gov N-phenylbenzamides have been investigated as inhibitors of enterovirus 71, and other derivatives as inhibitors of HIV-1 Vif, suggesting a potential for developing novel antiviral agents. mdpi.comnih.gov Screening the compound against a broad range of therapeutic targets could uncover unexpected activities.
Advanced Materials Development: The field of functional materials is highly interdisciplinary, combining chemistry, physics, and engineering to create materials with smart or responsive properties. dartmouth.eduuibk.ac.at N-(4-{[4-(benzoylamino)phenyl]sulfonyl}phenyl)benzamide could be a building block for high-performance polymers, thermoelectric materials, or functional coatings. chemistryviews.orgirec.cat
Fostering Interdisciplinary Collaboration: Realizing the full potential of this compound will require collaboration between different scientific disciplines. u-tokyo.ac.jp Synthetic chemists to create novel derivatives, computational scientists to model their behavior, biologists to test their therapeutic potential, and materials scientists to fabricate and test new devices. llnl.govuibk.ac.at Establishing research consortia and open-platform collaborations can accelerate discovery and translation in these diverse areas. u-tokyo.ac.jp
| Potential Application Area | Rationale | Required Collaborative Expertise |
|---|---|---|
| Anticancer Therapeutics | Benzamide and sulfone scaffolds are present in many anticancer agents, targeting enzymes like PARP-1, HDACs, and CAs. nih.govresearchgate.netnih.gov | Medicinal Chemistry, Oncology, Structural Biology, Pharmacology. |
| Antiviral Agents | N-phenylbenzamide derivatives have shown activity against Enterovirus 71 and HIV-1. mdpi.comnih.gov | Virology, Medicinal Chemistry, Molecular Biology. |
| High-Performance Polymers | The diaryl sulfone unit is known to impart high thermal stability and desirable mechanical properties to polymers. chemistryviews.org | Polymer Chemistry, Materials Science, Chemical Engineering. |
| Functional Nanomaterials | Could be used as a ligand to functionalize nanoparticles for applications in catalysis, energy storage, or sensing. irec.cat | Nanotechnology, Surface Chemistry, Physics, Electrical Engineering. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
